Obtusallene

Description

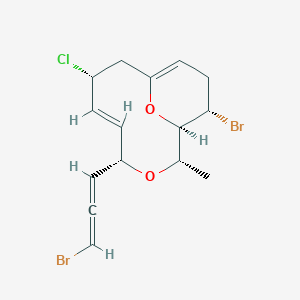

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17Br2ClO2 |

|---|---|

Molecular Weight |

424.55 g/mol |

InChI |

InChI=1S/C15H17Br2ClO2/c1-10-15-14(17)7-6-13(20-15)9-11(18)4-5-12(19-10)3-2-8-16/h3-6,8,10-12,14-15H,7,9H2,1H3/b5-4+/t2?,10-,11-,12+,14-,15+/m0/s1 |

InChI Key |

GTAXFXIOLOZIPX-CPKPFHQRSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H](CC=C(O2)C[C@H](/C=C/[C@H](O1)C=C=CBr)Cl)Br |

Canonical SMILES |

CC1C2C(CC=C(O2)CC(C=CC(O1)C=C=CBr)Cl)Br |

Synonyms |

obtusallene |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Obtusallene and Its Analogues

Isolation from Laurencia Species (e.g., Laurencia obtusa, Laurencia dendroidea, Laurencia marilzae, Laurencia microcladia)

The genus Laurencia is a well-established, prolific source of unique secondary metabolites, with obtusallenes being among the most notable. nih.govresearchgate.net Different species, and even geographically distinct populations of the same species, can yield a unique profile of these compounds.

Laurencia obtusa is the namesake source of this compound family, with Obtusallene I being the first of its kind reported in 1982, isolated from a collection in the Aegean Sea. acs.orgacs.org Since this initial discovery, a plethora of this compound analogues have been identified from L. obtusa specimens collected worldwide. These include Obtusallenes II, III, IV, V, VI, VII, VIII, IX, and XI. acs.orgmdpi.comdu.educhegg.commorressier.com The chemical investigation of L. obtusa from the coasts of Tinos island in the Aegean Sea, for instance, yielded this compound XI along with other known acetogenins (B1209576). nih.govnih.gov Similarly, collections from the Turkish Mediterranean Sea were found to contain Obtusallenes V, VI, and VII. du.edu

Laurencia dendroidea has also been identified as a natural source of this compound. nih.gov Studies on specimens from Brazil have confirmed the presence of halogenated secondary metabolites, with research pointing to specialized "corps en cerise" (cherry bodies) within the algal cells as the primary sites of accumulation. scielo.br

Laurencia marilzae , before its reclassification, was a particularly rich source of novel this compound derivatives. scielo.br Research on this species led to the isolation of eight new halogenated C15 acetogenins, alongside the known this compound IV. nih.govacs.org Further investigations yielded 12-epoxythis compound IV and its related α,β-unsaturated carboxylate ester, compounds of significant biogenetic interest. researchgate.netacs.orgnih.govrsc.org

Laurencia microcladia contributes further to the structural diversity of the this compound family. A chemical study of L. microcladia from the Aegean Sea resulted in the isolation of 32 secondary metabolites, among which were new C15 acetogenins, including Tinosallene A, Tinosallene B, and this compound XI. nih.govmdpi.comnih.gov

The following table summarizes some of the obtusallenes and related acetogenins isolated from various Laurencia species.

| Species | Isolated Compound(s) | Location of Collection |

| Laurencia obtusa | This compound I | Aegean Sea, Turkey acs.orgacs.org |

| This compound II, III | Not Specified acs.org | |

| This compound IV | Turkish Mediterranean Sea du.edu | |

| This compound V, VI, VII, VIII, IX | Turkish Mediterranean Sea du.edu | |

| This compound XI | Tinos Island, Aegean Sea mdpi.comnih.gov | |

| Vagiallene | Not Specified rsc.org | |

| Laurencia dendroidea | This compound | South Africa nih.govcore.ac.uk |

| Elatol, Obtusol | Brazil scielo.brresearchgate.net | |

| Laurencia marilzae | This compound IV | Not Specified nih.govacs.org |

| 12-Epoxythis compound IV | Not Specified researchgate.netacs.orgnih.gov | |

| Marilzabicycloallenes A-D | Not Specified scielo.br | |

| Laurencia microcladia | Tinosallene A, Tinosallene B | Tinos Island, Aegean Sea mdpi.comnih.gov |

| This compound XI | Tinos Island, Aegean Sea mdpi.comnih.gov |

Isolation from Laurenciella Species

Taxonomic revisions, supported by phylogenetic analyses, have led to the reclassification of some Laurencia species into new genera. Notably, Laurencia marilzae is now recognized as Laurenciella marilzae. scielo.br This reclassification highlights the chemotaxonomic significance of the this compound family. Following this change, research has continued to identify novel compounds from this genus. For example, a study of a Laurenciella species collected in Corsica resulted in the isolation of new halogenated C15 acetogenin (B2873293) analogues of this compound III, demonstrating that this genus is also a key source of these complex molecules. acs.orguniversita.corsica

Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound and its analogues from algal biomass is a multi-step process that relies on standard and advanced chromatographic and extraction methodologies. The general workflow begins with the extraction of the collected algal material, followed by purification to yield pure compounds.

Extraction: The initial step involves the extraction of the air-dried and ground algal material with organic solvents. A common method is the use of a moderately polar solvent mixture, such as dichloromethane/methanol (CH2Cl2/MeOH), to efficiently extract a broad range of secondary metabolites. nih.govmdpi.comnih.gov Other solvents, like ethyl acetate, have also been successfully used. researchgate.netresearchgate.net This process yields a crude organic extract containing a complex mixture of lipids, pigments, terpenoids, and the desired acetogenins.

Chromatographic Separation and Purification: The crude extract is then subjected to a series of chromatographic separations to isolate individual compounds. This is a meticulous process that fractionates the extract based on the differential chemical and physical properties of its components.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude extract. iipseries.orgjsmcentral.org The stationary phase is typically silica (B1680970) gel, which separates compounds based on their polarity. iipseries.org The extract is loaded onto the column, and a solvent system (the mobile phase) of gradually increasing polarity is passed through it. Fractions are collected sequentially, with less polar compounds eluting first, followed by more polar ones.

Thin-Layer Chromatography (TLC): TLC is used extensively throughout the isolation process for rapid, qualitative analysis of the fractions obtained from column chromatography. jsmcentral.orgijnrd.org It helps in identifying which fractions contain compounds of interest and in monitoring the progress of purification.

High-Performance Liquid Chromatography (HPLC): For final purification, HPLC is the method of choice. iipseries.orgjsmcentral.org It offers high resolution and is capable of separating structurally similar compounds, such as stereoisomers of this compound. Both normal-phase and reverse-phase HPLC may be employed, using various column materials and solvent systems to achieve separation. acs.org Preparative HPLC is used to obtain pure compounds in sufficient quantities for structure elucidation and biological testing. jsmcentral.org

The structure of the isolated pure compounds is ultimately determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and Mass Spectrometry (MS). nih.gov In many cases, single-crystal X-ray diffraction analysis provides the definitive and unambiguous determination of the molecule's three-dimensional structure and absolute configuration. acs.orgnih.govresearchgate.net

Biosynthetic Pathways and Mechanistic Hypotheses of the Obtusallene Family

Proposed Biogenesis via Electrophilic Bromination Events

A prevailing hypothesis suggests that the biosynthesis of the obtusallene family is initiated by a series of electrophilic bromination events. This proposed pathway provides a logical framework for understanding the formation of the characteristic structural features of these compounds.

Role of Laurediol and Related Precursors

The biosynthesis is thought to originate from acyclic C15-fatty acid-derived precursors, with laurediol being a key intermediate. It is proposed that these linear precursors undergo a series of enzymatic transformations to yield the various members of the this compound family. Specifically, the (Z)-6,7-epoxide of a laurediol precursor has been suggested as a crucial starting point in the biosynthetic cascade. The contiguous C15 chain of laurediol can be traced within the structures of all obtusallenes.

The proposed biogenetic pathway for laurenan-type compounds, a related class of acetogenins (B1209576), also involves the bromo-cationic cyclization of the acyclic precursor cis-laurediol. This suggests a common biosynthetic strategy for various halogenated C15 acetogenins found in Laurencia species.

Involvement of Bromonium Ion Intermediates

A central feature of the proposed biosynthetic pathway is the formation of a bromonium ion intermediate. This electrophilic species is generated by the enzymatic action of bromoperoxidase on bromide anions. The formation of the bromonium ion is a critical step that initiates a cascade of cyclization and rearrangement reactions.

The electrophilic bromination of a trans double bond within the precursor is thought to lead to a bromonium ion, which is then attacked by a transannular oxygen atom. This attack generates a tricyclic oxonium ion intermediate. The subsequent nucleophilic attack on this intermediate is a key step in the formation of the final this compound structures. This mechanism of bromonium ion-induced cyclization is a recurring theme in the biosynthesis of many halogenated marine natural products.

Proposed Biosynthetic Cascade from this compound II as a Precursor

Within the this compound family, this compound II is hypothesized to be a key biosynthetic precursor to other members. It is proposed that this compound II is formed early in the biosynthetic pathway and then undergoes further transformations to yield a variety of other obtusallenes.

A key step in this proposed cascade is a fourth bromination event. The X-ray crystal structure of this compound II reveals a close proximity between the tetrahydrofuran (B95107) (THF) ether oxygen and the C12 carbon. This proximity suggests that the formation of a bromonium ion on the C12-C13 double bond could be followed by a transannular attack from the THF oxygen. This would lead to the formation of other this compound analogs. This hypothesis has been supported by experimental work, which has shown that the treatment of 12-epoxythis compound IV with HBr quantitatively produces this compound X.

Enzymatic Considerations in Marine Halogenation Processes

The biosynthesis of obtusallenes and other halogenated marine natural products is dependent on the action of specific enzymes known as haloperoxidases. These enzymes catalyze the oxidation of halides, such as bromide, using hydrogen peroxide as an oxidant, which leads to the formation of a reactive halogenating species.

Vanadium-dependent bromoperoxidases (V-BPOs) are particularly important in this process and are found in red and brown algae. These enzymes are responsible for generating the electrophilic bromine species that initiates the biosynthetic cascade leading to obtusallenes. V-BPOs likely catalyze the two-electron oxidation of bromide ions to produce a bromonium ion or an equivalent species within the enzyme's active site. This enzymatic control is crucial for the regio- and stereoselectivity observed in the formation of these complex natural products.

Total and Partial Syntheses of Obtusallene and Its Derivatives

Biosynthetically Inspired Synthetic Strategies

A proposed biogenesis for the obtusallene family, centered around electrophilic bromination events, has served as a powerful guide for the development of synthetic routes. imperial.ac.uknih.gov This biomimetic approach hypothesizes that simpler, acyclic precursors undergo a series of enzyme-mediated cyclizations and rearrangements to form the characteristic structural motifs of the obtusallenes. nih.gov this compound II is considered a likely biogenetic precursor to other members of the family. acs.org

A key structural feature of several obtusallenes, including obtusallenes II and IV, is a substituted tetrahydrofuran (B95107) (THF) ring. researchgate.netmdpi.com Synthetic efforts have targeted the construction of this core as a foundational step towards total synthesis. researchgate.netnih.gov One successful strategy involved a Sharpless asymmetric dihydroxylation of a triene substrate, which selectively occurred at the trans double bond. researchgate.netnih.govacs.org The resulting diol then underwent a diastereoselective bromoetherification to yield the des-chloro core of obtusallenes II and IV. researchgate.netnih.govacs.org

An alternative approach to the fully elaborated core of obtusallenes II and IV began with the anionic chloride ring-opening of a Z-β,γ-unsaturated epoxide, which produced separable regioisomeric halohydrins. researchgate.netnih.gov Subsequent bromoetherification of the appropriate halohydrin successfully installed all the relative stereochemistry of the natural products' core. researchgate.netnih.gov In one instance, a one-pot reaction transformed a Z,Z-skipped diene into the desired chlorobromotetrahydrofuran in 18% yield and over 95% purity through the sequential addition of m-CPBA, TMSCl and PPh3, TBAF, and then TBCO. acs.org

The proposed biosynthesis of the this compound family hinges on multiple electrophilic bromination steps. nih.gov This hypothesis has been a cornerstone in the strategic planning of their chemical synthesis. imperial.ac.uk For instance, the formation of the tetrahydrofuran core of obtusallenes II and IV is envisioned to arise from the bromoetherification of an acyclic precursor. acs.org This key transformation is initiated by the electrophilic attack of a bromonium ion on a double bond, followed by intramolecular trapping by a hydroxyl group. sci-hub.se This strategy has been experimentally validated in the synthesis of the tetrahydrofuran core of these natural products. acs.org Furthermore, bromonium ion-induced transannular oxonium ion formation and fragmentation have been utilized to construct the macrocyclic carbon skeleton of this compound VII, providing strong support for the biosynthetic proposal. researchgate.net

Diastereoselective bromoetherification is a critical transformation in the biosynthetically inspired synthesis of obtusallenes, enabling the stereocontrolled formation of the tetrahydrofuran ring. researchgate.netnih.gov In the synthesis of the core of obtusallenes II and IV, a diol precursor, generated via Sharpless asymmetric dihydroxylation, underwent a highly diastereoselective bromoetherification to furnish the desired tetrahydrofuran structure. researchgate.netnih.govacs.org This reaction's stereochemical outcome is crucial for establishing the correct relative stereochemistry of the final natural product. The stereochemical course of the bromoetherification of enynes has been a subject of study to better predict and control these outcomes. imperial.ac.uk The successful application of diastereoselective bromoetherification has been a significant step in validating the proposed biosynthetic pathway and in advancing towards the total synthesis of the this compound family. acs.org

Total Synthesis of Specific this compound Analogues

Building upon the development of key synthetic strategies, the total synthesis of several complex this compound analogues has been achieved, showcasing the power of these methods. A significant achievement in this area was the total synthesis of 12-epoxythis compound IV, 12-epoxythis compound II, this compound X, marilzabicycloallene C, and marilzabicycloallene D, all of which are halogenated C15-acetogenin marine metabolites. imperial.ac.ukimperial.ac.ukacs.org

The synthesis of these molecules began with the preparation of two enantiomerically pure C4-epimeric dioxabicyclo[8.2.1]tridecenes. imperial.ac.ukacs.org The absolute stereochemistry was established early in the sequence via catalytic asymmetric homoallylic epoxidation, followed by regioselective epoxide-ring opening and diastereoselective bromoetherification. imperial.ac.ukacs.org Epimeric face-selective oxidation of the Δ12,13 olefins and subsequent bromoallene installation provided access to the 12,13-epoxides of 12-epoxythis compound II and 12-epoxythis compound IV. imperial.ac.ukacs.org

Further exploration of biomimetic oxonium ion formation-fragmentation reactions revealed diastereodivergent pathways. imperial.ac.uk These pathways led to the successful synthesis of marilzabicycloallene C and this compound X, demonstrating that the stereochemistry of the starting epoxide dictates the fragmentation pathway. imperial.ac.ukacs.org The synthesis of marilzabicycloallene D, a pentahalogenated analogue, was achieved through a face-selective chloronium ion-initiated oxonium ion formation-fragmentation process, followed by bromoallene installation. imperial.ac.ukacs.org

| This compound Analogue | Key Synthetic Features | Year of Total Synthesis |

| 12-Epoxythis compound IV | Ring-closing metathesis, diastereoselective bromoetherification, epimeric face-selective oxidation. imperial.ac.ukacs.org | 2016 imperial.ac.uk |

| 12-Epoxythis compound II | Ring-closing metathesis, diastereoselective bromoetherification, epimeric face-selective oxidation. imperial.ac.ukacs.org | 2016 imperial.ac.uk |

| This compound X | Biomimetic oxonium ion formation-fragmentation from a 12-epoxythis compound precursor. imperial.ac.ukacs.org | 2016 imperial.ac.uk |

| Marilzabicycloallene C | Diastereodivergent oxonium ion formation-fragmentation from a 12-epoxythis compound precursor. imperial.ac.ukacs.org | 2016 imperial.ac.uk |

| Marilzabicycloallene D | Face-selective chloronium ion initiated oxonium ion formation-fragmentation. imperial.ac.ukacs.org | 2016 imperial.ac.uk |

Development of Key Methodologies for this compound Synthesis

The successful synthesis of obtusallenes and their derivatives has relied on the development and application of powerful synthetic methodologies. These methods have been crucial for constructing the challenging structural features of these molecules, such as their macrocyclic ether rings.

Ring-closing metathesis (RCM) has emerged as a pivotal tool for the construction of the macrocyclic rings found in many natural products, including the obtusallenes. wikipedia.orgeurekaselect.com This reaction, which forms a new carbon-carbon double bond with the concomitant release of ethylene, is particularly well-suited for the formation of large rings that can be challenging to synthesize using traditional methods. wikipedia.org

In the context of this compound synthesis, E-selective ring-closing metathesis was employed to construct the twelve-membered bicyclic ether core of several analogues. imperial.ac.ukacs.org This step was instrumental in the total synthesis of 12-epoxythis compound IV, 12-epoxythis compound II, this compound X, and the marilzabicycloallenes C and D. imperial.ac.ukacs.org The use of RCM highlights its utility in efficiently forming the macrocyclic frameworks of complex natural products. eurekaselect.comnih.gov

Catalytic Asymmetric Homoallylic Epoxidation and Regioselective Ring-Opening

A key strategy in the asymmetric synthesis of complex molecules like the obtusallenes is the early and precise installation of stereocenters. One effective method employed in the synthesis of precursors to obtusallenes II and IV involves a two-step sequence: catalytic asymmetric homoallylic epoxidation followed by a regioselective ring-opening of the resulting epoxide. acs.orgimperial.ac.uk This approach has proven crucial for establishing the absolute stereochemistry in critical intermediates. imperial.ac.uk

The synthesis of enantiomerically pure C4-epimeric dioxabicyclo[8.2.1]tridecenes, which serve as advanced precursors, relies on this methodology. acs.orgimperial.ac.uk The initial step is an asymmetric epoxidation of a homoallylic alcohol. While the asymmetric epoxidation of allylic alcohols is a well-established process, achieving high enantioselectivity with homoallylic alcohols presents a greater challenge. nih.gov Nevertheless, specialized methods, such as Yamamoto's catalytic enantioselective homoallylic epoxidation, have been successfully adapted for this purpose in this compound-related synthesis. acs.org

Following the formation of the chiral epoxide, a subsequent regioselective ring-opening is performed. This step is guided by a functional moiety within the epoxide substrate, allowing for a controlled nucleophilic attack on the oxirane ring to yield highly functionalized, stereodefined building blocks. nih.gov For instance, in a biosynthetically inspired synthesis of the core of obtusallenes II and IV, an anionic chloride ring-opening of a Z-β,γ-unsaturated epoxide yielded separable regioisomeric halohydrins, which were then advanced toward the target core structure. nih.gov This sequence of epoxidation and regioselective ring-opening is instrumental in building the complex stereochemical architecture of this compound precursors. acs.orgimperial.ac.uk

Table 1: Key Synthetic Sequence for Stereocenter Installation

| Step | Reaction | Purpose | Reference |

| 1 | Catalytic Asymmetric Homoallylic Epoxidation | Sets the absolute stereochemistry of a key chiral center by enantioselective formation of an epoxide. | acs.orgimperial.ac.ukacs.org |

| 2 | Regioselective Epoxide Ring-Opening | Introduces further functionality with stereochemical control by directing a nucleophile to a specific carbon of the chiral epoxide. | acs.orgnih.govnih.gov |

Halo-spirolactonization for Complex Core Construction

Certain members of the this compound family, namely obtusallenes V and VI, possess a complex 5,5-oxaspiro core that has made them particularly challenging synthetic targets, with no total syntheses reported to date. morressier.com To address this structural challenge, a novel halo-spirolactonization methodology has been developed. morressier.com This strategy aims to construct the intricate spirocyclic core in both a diastereoselective and enantioselective fashion. morressier.com

The key transformation is a halenium-initiated spiroketalization. msu.edu The reaction is catalyzed by chiral catalysts, such as those derived from cinchona alkaloids, to induce asymmetry. morressier.commsu.edu In this process, an electrophilic halogen source activates an olefin in a substrate containing a carboxylic acid. The carboxylic acid then acts as an internal nucleophile, attacking in a concerted manner to form the spirolactone structure. msu.edu This method is being explored for its potential to furnish the 5,5-oxaspiro core of obtusallenes V and VI, representing a key step in overcoming the synthetic hurdles they present. morressier.com

Oxonium Ion Chemistry in Synthetic Transformations

Oxonium ion chemistry is a cornerstone of the synthetic and biosynthetic pathways of the this compound family. imperial.ac.uk These reactive intermediates are central to both the construction of complex molecular frameworks and the structural revision of several family members. acs.orgacs.orgnih.gov Transannular oxonium ion formation-fragmentation cascades, often initiated by an electrophilic bromonium ion, are particularly significant. imperial.ac.ukacs.orgnih.gov

This biomimetic strategy has been powerfully demonstrated in the total syntheses of several related natural products. acs.org For example, the epoxidation of the Δ12,13 olefin in precursors for obtusallenes II and IV, followed by exposure to conditions that promote oxonium ion formation, leads to diastereodivergent fragmentation pathways. acs.orgacs.org Depending on the original configuration of the substrate, the fragmentation proceeds via nucleophilic attack at either C9 or C12, yielding different molecular skeletons. acs.org This divergent approach has enabled the total syntheses of this compound X and marilzabicycloallene C from common precursors. acs.orgimperial.ac.uk

Furthermore, the study of bromonium ion-induced transannular oxonium ion formation-fragmentation in model systems was instrumental in the structural reassignment of obtusallenes V, VI, and VII. acs.orgnih.gov Initial structural hypotheses were revised after synthetic studies and detailed NMR analysis, including the use of chlorine-induced isotopic shifts, confirmed different halogen positions than originally proposed. acs.org These findings, later supported by X-ray crystallography for this compound V, underscored the predictive power of exploring biomimetic oxonium ion pathways. acs.orgnih.gov The continued development of oxonium ion chemistry remains a promising avenue for future applications in the synthesis of complex marine natural products. rsc.org

Table 2: Diastereodivergent Oxonium Ion Formation-Fragmentation

| Precursor | Key Intermediate | Resulting Product | Reference |

| 12,13-epoxide of 12-epoxythis compound IV precursor | Transannular Oxonium Ion | This compound X | acs.orgacs.org |

| 12,13-epoxide of 12-epoxythis compound II precursor | Transannular Oxonium Ion | Marilzabicycloallene C | acs.orgacs.org |

Challenges and Future Directions in this compound Total Synthesis

The total synthesis of the this compound family of natural products presents significant and multifaceted challenges that continue to drive innovation in synthetic organic chemistry. The primary hurdles can be categorized into three main areas: the construction of the strained medium-sized ether ring, the stereoselective installation of multiple halogen atoms and oxygenated functional groups, and the stereocontrolled formation of the characteristic bromoallene side chain. acs.org

For certain family members, such as obtusallenes V and VI, the construction of their 5,5-oxaspiro core has so far precluded any successful total synthesis. morressier.com Overcoming this requires the development of novel methodologies, such as the catalytic asymmetric halo-spirolactonization currently being investigated. morressier.com

Advanced Structural Elucidation and Stereochemical Analysis of Obtusallenes

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentimperial.ac.ukmdpi.commsu.eduslideshare.netacs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate molecular architecture of obtusallenes. mdpi.commsu.edu It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental insight into the structure of obtusallenes. emerypharma.comweebly.comcore.ac.uk The ¹H NMR spectrum reveals the number of different proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. emerypharma.comsavemyexams.com However, due to the complexity and potential for signal overlap in these large molecules, 1D NMR spectra can be crowded and difficult to interpret fully on their own. weebly.com

To overcome these limitations, two-dimensional (2D) NMR experiments are indispensable. slideshare.netweebly.comwikipedia.org These techniques distribute signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.org Key 2D NMR experiments used in the study of obtusallenes include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish spin systems and trace out the carbon skeleton. emerypharma.comwikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached, providing a clear map of C-H one-bond connectivities. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is crucial for piecing together different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is vital for determining the relative stereochemistry and conformation of the molecule. wikipedia.org

The combined analysis of these 1D and 2D NMR datasets allows for the comprehensive assignment of proton and carbon signals, leading to the elucidation of the planar structure of obtusallenes. weebly.comacs.org

A significant challenge in the structural elucidation of obtusallenes is the precise determination of the positions of the halogen atoms (bromine and chlorine). A powerful NMR-based method to achieve this involves observing the halogen-induced isotopic shifts in the ¹³C NMR spectrum. imperial.ac.ukacs.org

Naturally occurring chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Similarly, bromine has two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. The presence of these different isotopes attached to a carbon atom causes a small but measurable difference in the carbon's chemical shift, resulting in a characteristic multiplet pattern for the carbon signal. acs.orgresearchgate.net

Specifically, the chlorine-induced isotopic shift is particularly useful for reassigning the positions of halogens. researchgate.netresearchgate.net For instance, in the structural revision of obtusallene V, a ¹³C NMR chlorine-induced isotopic shift was the key to reassigning the locations of the chlorine and bromine atoms at C-7 and C-13. researchgate.netresearchgate.net The observation of these isotopic shifts provides unambiguous evidence for the location of halogen-bearing carbons. acs.org Research has shown that halogen-induced isotopic ¹³C NMR shifts (Δδ CBr ≈ 1.3–1.9 ppb; Δδ CCl ≈ 8.6–8.7 ppb) are highly effective for this purpose. acs.org

To more efficiently and reliably measure the small chlorine isotope effects on ¹³C resonances, a specialized NMR technique known as the band-selective Clean In-Phase Heteronuclear Single Quantum Multiple Bond Correlation (CLIP-HSQMBC) experiment has been developed. researchgate.netnih.govrsc.org This method is particularly advantageous over conventional 1D ¹³C NMR and other band-selective techniques for its ability to provide clean, high-resolution measurements of the ³⁵Cl/³⁷Cl isotope pattern for any ¹³C resonance. researchgate.netnih.govresearchgate.net

The bs-CLIP-HSQMBC experiment is a universal technique that can be applied to polyhalogenated compounds, including marine natural products like obtusallenes, to indirectly measure the chlorine isotope shift. researchgate.netnih.gov Its utility has been demonstrated in the analysis of polyhalogenated synthons and natural products, showcasing its reliability for structural confirmation. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration Determination and Structural Confirmationimperial.ac.ukmsu.eduslideshare.netresearchgate.netmit.edu

For obtusallenes, obtaining suitable crystals can be a challenge, but when successful, the resulting data provides an unambiguous 3D model of the molecule. acs.org The absolute configuration is determined through the anomalous scattering of X-rays by the heavier atoms in the molecule, such as bromine and chlorine. mit.edu This effect allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). mit.educhem-soc.si

In the study of obtusallenes, X-ray crystallography has been instrumental. For example, the revised structure of this compound V, initially proposed based on NMR data and chlorine-induced isotopic shifts, was subsequently confirmed by a single-crystal X-ray diffraction analysis. researchgate.netresearchgate.net Similarly, the absolute configuration and structural features of a new this compound analogue, isolated from Laurenciella sp., were unequivocally determined using this method. acs.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidationmsu.edumit.edu

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. researchgate.netuct.ac.za Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. msu.educhemguide.co.uk

This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. msu.edu For new this compound derivatives, HRMS is used to establish the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed formula. acs.orgacs.org This information is fundamental and serves as the starting point for the detailed structural elucidation by NMR and other techniques.

Electronic Circular Dichroism (ECD) for Stereochemical Assignmentmsu.edumit.edu

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govencyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. encyclopedia.pub

For obtusallenes, particularly the bromoallene-containing members, ECD provides valuable stereochemical information. acs.org The bromoallene chromophore exhibits a characteristic absorption in the vacuum-ultraviolet (VUV) region (around 180-190 nm). researchgate.netmdpi.com The sign of the Cotton effect in the ECD spectrum at this wavelength can be correlated to the absolute configuration of the allene (B1206475) moiety. researchgate.net This has been shown to be a reliable method for assigning the absolute stereochemistry of bromoallenes, sometimes offering an advantage over empirical rules like Lowe's rule, which can have exceptions. researchgate.netmdpi.com

The comparison of experimentally measured ECD spectra with those calculated using quantum chemical methods can further increase the confidence in the stereochemical assignment. nih.gov In the study of new this compound analogues, ECD spectra, in conjunction with NMR and X-ray data, contribute to the comprehensive structural and stereochemical characterization. acs.org

Structural Reassignment and Validation of this compound Isomers (e.g., Obtusallenes V, VI, VII)

The structural elucidation of the this compound family of natural products, isolated from marine red algae of the Laurencia species, has been a subject of intricate research, leading to significant structural revisions for several of its members. imperial.ac.uk Initially, the structures of obtusallenes V, VI, and VII were assigned based on spectroscopic data. However, a novel biogenetic hypothesis, centered around an electrophilic bromination cascade, suggested that the originally proposed locations of the halogen atoms on these molecules were incorrect. imperial.ac.ukacs.org This hypothesis prompted a thorough re-examination of their structures, employing a combination of advanced computational and experimental techniques.

The core of the structural discrepancy lay in the placement of bromine and chlorine atoms on the macrocyclic frame. The original structures of obtusallenes V, VI, and VII, as determined by NMR spectroscopy, indicated a bromine atom at position C-7 and a chlorine atom at C-13. acs.orgacs.org Conversely, the biosynthetic hypothesis predicted a reversal of these halogens, with bromine at C-13 and chlorine at C-7. acs.orgacs.org

To resolve this ambiguity, researchers turned to computational chemistry. Specifically, Gauge-Including Atomic Orbital (GIAO)-based Density Functional Theory (DFT) was used to predict the ¹³C NMR chemical shifts for both the originally proposed and the biosynthetically hypothesized structures. acs.orgcomporgchem.com The comparison of these computed spectra with the experimental NMR data provided strong evidence in favor of the revised structures. acs.org The calculated chemical shifts for the structures with the transposed halogens showed a significantly better correlation with the observed spectra. acs.org

Experimental validation was crucial to confirm the computational findings. An authentic sample of this compound V was subjected to detailed NMR analysis. The position of the halogens at C-7 and C-13 was definitively reassigned based on the observation of a ¹³C NMR chlorine-induced isotopic shift. acs.orgnih.gov This spectroscopic evidence was subsequently corroborated by single-crystal X-ray crystallography, which unambiguously confirmed the revised structure of this compound V. acs.orgresearchgate.net

The successful reassignment of this compound V provided a solid foundation for the structural revision of its close analogs. acs.orgresearchgate.net Given the structural and biosynthetic similarities, the findings for this compound V led to the confident reassignment of the structures of obtusallenes VI and VII as well. acs.orgnih.gov Further support for these reassignments came from biomimetic model studies. Research involving bromonium ion-induced transannular oxonium ion formation and fragmentation reactions demonstrated the chemical feasibility of the proposed biosynthetic pathway, which in turn supported the revised halogen placements. acs.orgnih.govresearchgate.net

The table below summarizes the structural reassignment of this compound V.

| This compound V | Original Structure | Revised Structure |

| Halogen at C-7 | Bromine | Chlorine |

| Halogen at C-13 | Chlorine | Bromine |

| Supporting Evidence | Initial NMR interpretation | GIAO-DFT ¹³C NMR prediction, ¹³C NMR chlorine-induced isotopic shift, X-ray crystallography |

The structural revision of obtusallenes V, VI, and VII highlights the powerful synergy between biosynthetic hypotheses, advanced computational methods, and rigorous experimental validation in modern natural product chemistry.

Computational Chemistry and Theoretical Studies on Obtusallenes

Density Functional Theory (DFT) Calculations for Structural Prediction and Confirmation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting and investigating the properties of molecules. ijsr.netnih.gov This quantum mechanical method has been broadly applied to calculate molecular structures and energies, proving essential in the structural confirmation of several obtusallene isomers.

GIAO-DFT 13C NMR Chemical Shift Calculations for Isomeric Differentiation

One of the most powerful applications of DFT in natural product chemistry is the calculation of Nuclear Magnetic Resonance (NMR) parameters. The Gauge-Including Atomic Orbital (GIAO) method, when used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts. researchgate.netbenthamopen.comresearchgate.net This approach has been critical in resolving structural ambiguities within the this compound family.

Notably, the originally proposed structures for obtusallenes V, VI, and VII, which were based on experimental NMR spectroscopy, were later questioned based on a biosynthetic hypothesis. This hypothesis suggested a transposition of the halide atoms, with bromine at C-13 and chlorine at C-7, contrary to the initial assignments. To resolve this, GIAO-DFT calculations of the ¹³C NMR chemical shifts were performed for both the originally proposed and the revised structures. acs.orgnih.gov

The computational procedure involved geometry optimization at the Hartree-Fock level (HF/3-21G), followed by GIAO-derived ¹³C shift calculations using the mPW1PW91 functional and the 6-31G(d,p) basis set. The calculated shifts for the revised structures showed significantly better agreement with the experimental data. For the revised structure of this compound V, the mean average deviation (|Δδ|) between the calculated and experimental ¹³C NMR shifts was 1.8 ppm, a substantial improvement from the 6.8 ppm deviation calculated for the original assignment. nih.gov This strong correlation provided definitive evidence for the structural reassignment of obtusallenes V, VI, and VII. acs.orgnih.govacs.org

| Structural Assignment | Mean Average Deviation (|Δδ|) in ppm | Maximum Deviation in ppm |

|---|---|---|

| Original Structure | 6.8 | 22.0 |

| Revised Structure | 1.8 | 5.8 |

Quantum Modeling of Reaction Pathways and Stereoselectivity (e.g., Oxonium Ion Formations and Fragmentations)

Beyond structural confirmation, DFT calculations are instrumental in modeling reaction pathways and understanding the origins of stereoselectivity. The biosynthesis of several obtusallenes and related compounds is proposed to proceed through transannular oxonium ion formation and fragmentation. acs.orgresearchgate.netfigshare.com These reactions exhibit remarkable diastereoselectivity, which has been successfully modeled using quantum chemistry.

For instance, the diastereodivergent pathways leading to marilzabicycloallene C and this compound X from epimeric precursors have been investigated. acs.orgresearchgate.net Quantum modeling of this stereoselectivity was performed at the ωB97X-D/Def2-TZVPPD level of theory with a methanol solvent model (SCRF=methanol). acs.org The calculations revealed that the configurations of the substrates are crucial in controlling the formation of the intermediate oxonium ion and its subsequent fragmentation pathway via nucleophilic attack. acs.orgresearchgate.net The theoretical models showed that factors such as hydrogen bonding and the dipole moment of the ion-pair transition state are key determinants of the observed stereoselectivity. acs.org These computational studies provided strong support for the proposed biogenetic pathways and explained the selective formation of specific isomers found in nature. acs.orgresearchgate.net

Conformer Analysis and Energetic Landscapes

The complex and flexible 12-membered cyclic ether core of obtusallenes gives rise to a multitude of possible conformations. nih.gov A thorough conformer analysis is a critical prerequisite for accurate computational studies, as the relative energies of different conformers can significantly influence both calculated NMR parameters and reaction pathways.

Computational conformational searches are typically performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT. This process identifies the most stable, low-energy structures on the potential energy surface. For example, in the process of structurally reassigning this compound VII, different conformations, particularly concerning the hydrogen-bonding environment of the hydroxyl group, were explicitly investigated to ensure the accuracy of the GIAO-NMR calculations. nih.gov

Theoretical Insights into Molecular Properties and Reactivity

Conceptual Density Functional Theory provides a framework for quantifying the reactivity of molecules through various descriptors derived from the electron density. nih.govdergipark.org.trbohrium.com These descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), offer theoretical insights into the stability and reactivity of a molecule. dergipark.org.trirjweb.commdpi.comijarset.com

HOMO and LUMO Energies : The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.comrasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from the system. dergipark.org.tr

Chemical Hardness (η) : Hardness is a measure of the molecule's resistance to changes in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap and is more reactive. mdpi.comijarset.com

Electrophilicity Index (ω) : This index quantifies the global electrophilic nature of a molecule. dergipark.org.trsemanticscholar.org A higher electrophilicity index indicates a better electrophile. dergipark.org.tr

While specific DFT studies calculating these reactivity descriptors for this compound are not yet published, such calculations could provide valuable predictions about its chemical behavior. Given the presence of multiple electrophilic and nucleophilic sites (e.g., halogens, ethers, allene), these descriptors could help predict sites of reactivity, potential metabolic pathways, and interactions with biological targets.

| Descriptor | Symbol | Interpretation |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to electron-donating ability (nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to electron-accepting ability (electrophilicity) |

| Chemical Potential | μ | Electron escaping tendency |

| Chemical Hardness | η | Resistance to change in electron distribution |

| Electrophilicity Index | ω | Global electrophilic nature |

Chemical Transformations and Derivatization of Obtusallene Scaffolds

Synthesis of Novel Obtusallene Analogues and Synthetic Derivatives

The synthesis of this compound analogues has been a focal point of chemical research, leading to the creation of both naturally occurring and non-natural derivatives. These efforts have not only provided access to rare compounds but have also led to the structural revision of several members of the family. imperial.ac.uk

A significant achievement in this area was the total synthesis of a range of complex obtusallenes, including 12-epoxythis compound IV, 12-epoxythis compound II, this compound X, marilzabicycloallene C, and marilzabicycloallene D. researchgate.netacs.orgnih.gov The synthetic strategy often relies on the construction of key building blocks, such as enantiomerically pure C4-epimeric dioxabicyclo[8.2.1]tridecenes, which are assembled using methods like E-selective ring-closing metathesis. researchgate.netnih.gov The absolute stereochemistry in these precursors is typically established through techniques like catalytic asymmetric homoallylic epoxidation, followed by regioselective epoxide-ring opening and diastereoselective bromoetherification. nih.gov

Isolation studies have also yielded a variety of new this compound analogues. For instance, investigations of the red alga Laurencia marilzae led to the characterization of several new 12-membered cyclic ether acetogenins (B1209576). researchgate.netacs.org One notable discovery was the first this compound derivative featuring bromine substituents at both the C-7 and C-12 positions. researchgate.netacs.org Further work on this alga resulted in the isolation of the first bromopropargylic derivative in this class of macrocycles. acs.org From a Corsican species of Laurenciella, analogues of this compound III were isolated, including compounds with a (aR) configuration of the bromoallene unit and an S configuration at C-4. acs.org

The table below summarizes some of the key synthetic and isolated this compound analogues.

| Analogue Name/Type | Key Synthetic Method/Source | Noteworthy Structural Feature | Reference(s) |

| 12-Epoxythis compound IV | Total Synthesis | 12,13-epoxide on the this compound IV framework. | researchgate.net, acs.org, nih.gov |

| 12-Epoxythis compound II | Total Synthesis | C4-epimer of 12-Epoxythis compound IV. | researchgate.net, acs.org, nih.gov |

| This compound X | Total Synthesis via rearrangement | Tricyclic ether formed from 12-epoxythis compound IV. | researchgate.net, acs.org, nih.gov |

| Marilzabicycloallene C | Total Synthesis via rearrangement | Diastereodivergent product from oxonium ion formation. | researchgate.net, acs.org, nih.gov |

| Marilzabicycloallene D | Total Synthesis | Pentahalogenated 12-membered bicyclic ether. | researchgate.net, nih.gov |

| 7,12-Dibromo-obtusallene | Isolation from Laurencia marilzae | First this compound with bromine at both C-7 and C-12. | researchgate.net, acs.org |

| Bromopropargyl-obtusallene | Isolation from Laurencia marilzae | First derivative with a bromopropargylic moiety. | acs.org |

| Tetrahydrofuran (B95107) Core | Biosynthetically-inspired synthesis | Diastereoselective bromoetherification of a diol precursor. | imperial.ac.ukresearchgate.net |

Stereoselective Chemical Modifications (e.g., Epoxidation of Bromoallenes, Hydride Transfer)

Stereoselective modifications of the this compound scaffold are crucial for probing the molecule's biological function and for understanding its inherent reactivity. The bromoallene functional group is a primary target for such transformations.

Epoxidation of Bromoallenes

The epoxidation of the bromoallene moiety has been identified as a key biosynthetic transformation connecting different members of the Laurencia metabolites. rsc.org Research has shown that the epoxidation of bromoallenes using reagents like dimethyldioxirane (B1199080) (DMDO) does not lead to a stable bromoallene oxide under typical reaction conditions. Instead, it directly yields α,β-unsaturated carboxylic acids. rsc.org

This transformation is proposed to proceed through a fascinating and complex mechanism. The initial epoxidation forms a highly reactive bromoallene oxide intermediate. This intermediate is not isolated but spontaneously rearranges. Computational modeling and labeling studies suggest that the rearrangement occurs via a bromocyclopropanone, which is formed through the convergence of bromo oxyallyl cation intermediates. This pathway represents an intersection of allene (B1206475) oxide chemistry and a Favorskii-type rearrangement. rsc.org

| Reaction | Substrate | Reagent | Key Intermediate | Product | Reference |

| Epoxidation-Rearrangement | Bromoallene | DMDO | Bromoallene Oxide -> Bromocyclopropanone | α,β-Unsaturated Carboxylic Acid | rsc.org |

Hydride Transfer

Hydride transfer reactions are fundamental in organic chemistry for the stereoselective reduction of carbonyl groups and are relevant to the modification of this compound precursors and derivatives. yale.edu In the context of complex molecule synthesis, stereoselective hydride transfer allows for precise control over the configuration of newly formed chiral centers. An unprecedented hydride transfer from a lithium alkoxide to an aldehyde has been studied, where the stereochemical outcome was determined using a combination of a single enantiomer alkoxide and deuterium (B1214612) labeling. researchgate.net

While hydride transfer is a general reaction, its application in the synthesis of natural products related to obtusallenes demonstrates its utility. The factors controlling the propensity of a species to donate a hydride ion are its thermodynamic hydricity (the free energy required to release a hydride ion) and its kinetic hydricity (the rate of the hydride transfer). yale.edu Theoretical studies on nickel-iron hydride complexes, which can be seen as models for catalyst behavior, show that terminal hydrides have lower reaction barriers for hydride transfer compared to bridging hydrides, a difference attributed to lower structural deformation energy in the transition state. rsc.org In biological systems, evidence for a stepwise hydride transfer mechanism has been observed, involving initial electron transfer followed by proton-coupled electron transfer. nih.gov

Rearrangement Reactions and Interconversions of this compound Frameworks

The carbon skeletons of obtusallenes are not static and can undergo a variety of rearrangement and interconversion reactions. These transformations are often biomimetic, mimicking proposed biosynthetic steps, and have been instrumental in confirming and revising the structures of several natural products. imperial.ac.uk A rearrangement reaction involves the migration of an atom or group from one center to another within the same molecule. mvpsvktcollege.ac.inbdu.ac.in

A pivotal type of rearrangement in the this compound family is the transannular oxonium ion formation-fragmentation. imperial.ac.ukresearchgate.net This process is believed to be a key step in the biosynthesis of many of these complex ethers. For example, treating 12-epoxythis compound IV with hydrobromic acid quantitatively produces this compound X. acs.org This reaction supports the proposed biogenesis of this compound X via the formation of a 12S-oxonium ion, followed by nucleophilic attack at C12, which results in the inversion of configuration at that center. acs.org These diastereodivergent pathways are controlled by the original configurations of the substrates, which dictate the formation of the oxonium ion and its subsequent fragmentation pathway. researchgate.netnih.gov

Another significant rearrangement occurs during the epoxidation of bromoallenes, as discussed previously. The spontaneous reorganization of the intermediate bromoallene oxide through a bromocyclopropanone intermediate constitutes a Favorskii-type rearrangement, ultimately converting the bromoallene into an α,β-unsaturated carboxylic acid. rsc.org Furthermore, biosynthetic proposals suggest that some rearranged C15 acetogenins, such as vagiallene, may be formed from the co-occurring this compound I through a skeletal rearrangement. rsc.org

| Rearrangement Type | Starting Material | Conditions/Reagents | Key Intermediate | Product(s) | Reference(s) |

| Oxonium Ion Formation-Fragmentation | 12-Epoxythis compound IV | HBr in CH₂Cl₂ | 12S-Oxonium Ion | This compound X | acs.org |

| Oxonium Ion Formation-Fragmentation | C4-epimeric 12,13-epoxides | Biomimetic conditions | Oxonium Ion | Marilzabicycloallene C, this compound X | researchgate.net, nih.gov |

| Bromoallene Oxide - Favorskii | Bromoallene | DMDO | Bromoallene Oxide -> Bromocyclopropanone | α,β-Unsaturated Carboxylic Acid | rsc.org |

| Biosynthetic Rearrangement | This compound I | Proposed enzymatic process | N/A | Vagiallene | rsc.org |

Investigation of Biological Activities and Structure Activity Relationships Sar of Obtusallene Analogues

Methodologies for Investigating Biological Activities of Obtusallene and its Derivatives

The exploration of the biological activities of this compound and its analogues primarily involves a range of in vitro assays designed to assess their effects on specific cellular processes. github.io A key area of investigation has been their apoptosis-inducing activities, which are typically evaluated using established cell-based screening methods. nih.govgithub.io

A primary methodology involves the use of human cancer cell lines. For instance, the apoptosis-inducing activities of 12-Epoxythis compound IV, its isomer, and this compound IV were evaluated in a human hepatocarcinoma cell line. nih.gov Such cell-based assays allow for the direct observation of the compounds' effects on cell viability and proliferation. mdpi.com

Specific techniques used to confirm and quantify apoptosis include:

Morphological Assessment: Microscopic observation is used to identify characteristic changes in cell morphology associated with apoptosis, such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of nuclear DNA into smaller fragments. Techniques like DNA laddering assays, where fragmented DNA is separated by gel electrophoresis, provide biochemical evidence of apoptosis. nih.govnih.gov

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is another method to detect DNA fragmentation by labeling the ends of DNA breaks, allowing for the visualization and quantification of apoptotic cells within a population. nih.gov

These methodologies provide a foundational screening platform to identify biologically active this compound derivatives and gather initial data for structure-activity relationship (SAR) studies. github.io The table below summarizes the findings from an investigation into the apoptosis-inducing activities of selected this compound analogues.

| Compound | Source Organism | Tested Activity | Cell Line |

| 12-Epoxythis compound IV | Laurencia marilzae | Apoptosis Induction | Human Hepatocarcinoma |

| Isomer of 12-Epoxythis compound IV | Laurencia marilzae | Apoptosis Induction | Human Hepatocarcinoma |

| This compound IV | Laurencia marilzae | Apoptosis Induction | Human Hepatocarcinoma |

This table is based on research findings concerning the evaluation of apoptosis-inducing activities. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular pathways through which this compound analogues exert their biological effects is a critical step beyond initial activity screening. The primary mechanism identified for several C15 acetogenins (B1209576), the class to which obtusallenes belong, is the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a fundamental cellular process essential for normal tissue development and homeostasis, and its dysregulation is a key factor in diseases like cancer. plos.org

The induction of apoptosis can be triggered through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-dependent) pathway. plos.org Research into natural products suggests that they can modulate these pathways by affecting the expression and activity of key regulatory proteins. mdpi.com For example, studies on other C15 acetogenins have demonstrated apoptosis induction through methods like DNA fragmentation analysis, which confirms the activation of the apoptotic cascade. nih.gov

While the specific molecular targets for most obtusallenes are still under investigation, the mechanism of action for related compounds often involves:

Modulation of Bcl-2 Family Proteins: The intrinsic pathway is controlled by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. mdpi.com Some compounds can induce apoptosis by increasing the expression of pro-apoptotic genes or decreasing the expression of anti-apoptotic genes. nih.gov

Activation of Caspases: Both apoptotic pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death by cleaving critical cellular substrates. mdpi.com

Generation of Oxidative Stress: An imbalance in the cellular pro-oxidant to antioxidant ratio can lead to oxidative stress, which is a known trigger for the intrinsic apoptotic pathway. plos.org

Elucidating these mechanisms for this compound analogues helps to build a more complete picture of their biological function and informs the rational design of new derivatives with enhanced or more specific activities. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational approach to refine the understanding of SAR. wikipedia.org QSAR models build a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity. nih.gov This methodology is invaluable for predicting the activity of novel or untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent analogues. nih.govoncodesign-services.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. wikipedia.orgnih.gov For this compound-type compounds, which are halogenated C15 acetogenins, a QSAR model would aim to correlate their apoptosis-inducing potency with specific structural features. nih.govnih.gov

The general workflow for developing a QSAR model consists of several key steps:

Data Set Selection: A series of structurally related this compound analogues with experimentally determined biological activities (e.g., IC50 values for apoptosis induction) is compiled. nih.gov

Descriptor Calculation: Numerical representations of the molecular structures, known as molecular descriptors, are calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. ucsb.edu

Model Development: A mathematical equation is generated using statistical methods to link the molecular descriptors (independent variables) to the biological activity (dependent variable). slideshare.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable. nih.gov

This framework allows researchers to move from a qualitative understanding of SAR to a quantitative and predictive model, providing crucial insights into which structural modifications are most likely to enhance biological activity. mdpi.com

The success of a QSAR model is highly dependent on the appropriate selection of molecular descriptors and statistical methods. researchgate.net

Molecular Descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.edu They can be broadly categorized as follows:

| Descriptor Category | Description | Examples |

| Constitutional (1D) | Describe the basic composition and connectivity of the molecule. | Molecular Weight, Atom Counts, Number of Rings |

| Topological (2D) | Quantify molecular shape and branching based on the 2D graph representation. | Connectivity Indices, Shape Indices |

| Geometrical (3D) | Describe the 3D spatial arrangement of the atoms. | Molecular Surface Area, Molecular Volume |

| Physicochemical | Represent key properties related to a molecule's behavior in biological systems. | LogP (hydrophobicity), Molar Refractivity, Polarizability |

| Quantum-Chemical | Derived from quantum mechanics calculations to describe electronic properties. | HOMO/LUMO energies, Dipole Moment, Atomic Charges |

This table outlines common categories of molecular descriptors used in QSAR studies. ucsb.edusemanticscholar.org

Statistical Methods are employed to create the mathematical model that correlates the selected descriptors with biological activity. The choice of method depends on the complexity of the data and the relationship between the variables. nih.gov

| Statistical Method | Description |

| Multiple Linear Regression (MLR) | A widely used method that models a linear relationship between the descriptors and the activity. It is simple and easily interpretable. nih.gov |

| Partial Least Squares (PLS) | A regression technique that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. researchgate.net |

| Principal Component Analysis (PCA) | A data reduction technique used to identify the most important variables (descriptors) within a large dataset, often used as a pre-processing step. nih.govslideshare.net |

| Machine Learning Methods | Advanced algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) that can model complex, non-linear relationships. researchgate.net |

This table summarizes common statistical methods applied in QSAR model development. nih.govslideshare.netresearchgate.netnih.gov

Spectral Structure-Activity Relationship (S-SAR) is a novel QSAR modeling approach presented as an alternative to traditional multi-regression methods. mdpi.com The S-SAR method is distinct in its exclusively algebraic framework. dntb.gov.ua It interprets structural descriptors as vectors within a data space. This space is then transformed into a fully orthogonal space using the Gram-Schmidt algorithm. mdpi.com

The core of the S-SAR method is the generation of a determinant-based equation that describes the chemical-biological interaction. A key advantage of this framework is the introduction of a "spectral norm" which can serve as a substitute for the standard correlation factor (R²). Proponents of the method suggest that S-SAR can systematically furnish higher correlation factors than standard QSAR and offers a "minimal spectral path" rule for designing various SAR models. mdpi.com

For this compound-type compounds, the application of S-SAR would involve:

Defining a set of this compound analogues with known biological activities.

Calculating relevant molecular descriptors for each analogue.

Applying the S-SAR algorithm to treat these descriptors as vectors and map them into an orthogonal space.

Deriving the S-SAR determinant equation to model the structure-activity relationship.

Using the spectral norm and the model to analyze the contribution of different structural features to the observed biological activity.

While the direct application of S-SAR to this compound has not been reported, its theoretical framework provides a powerful and innovative approach for future QSAR studies on this class of marine natural products. mdpi.comdntb.gov.ua

Future Research Directions and Emerging Challenges in Obtusallene Chemistry

Exploration of Undiscovered Obtusallene Analogues and Chemotaxonomic Implications

The ongoing discovery of new this compound derivatives from various species of marine red algae, particularly of the genus Laurencia, underscores that nature's inventory of these compounds is far from complete. The obtusallenes are a significant subset of C15-halogenated acetogenins (B1209576) characterized by a 12-membered cyclic ether. researchgate.netresearchgate.net Recent phytochemical investigations have continued to yield novel analogues, each with unique structural variations that challenge our understanding of their biogenetic limits.

For instance, studies on Laurencia marilzae have led to the isolation of 12-epoxythis compound IV and, notably, the first bromopropargylic derivative of this class. researchgate.netresearchgate.net Further exploration of this species yielded analogues featuring unprecedented substitution patterns, such as the first derivative with bromine atoms at both the C-7 and C-12 positions and an acetogenin (B2873293) with a [5.5.1]bicyclotridecane ring system. researchgate.net These discoveries highlight the remarkable chemical diversity generated by these organisms.

This chemical diversity has significant chemotaxonomic implications. The unique structural signatures of halogenated metabolites produced by Laurencia and related genera are often used as molecular markers to differentiate between species and even chemical races within a single species. researchgate.net As new this compound analogues are isolated and characterized, they provide more refined data for constructing phylogenetic relationships and understanding the evolutionary pressures that drive the production of such complex molecules. researchgate.netresearchgate.net Future research will undoubtedly focus on exploring new marine environments and employing advanced metabolomic techniques to uncover a wider array of these compounds, further enriching our knowledge of both their chemical scope and their role as taxonomic indicators. researchgate.netmdpi.com

Table 1: Selected Recently Discovered this compound Analogues and their Sources

| Compound Name/Class | Noteworthy Feature | Source Organism | Reference(s) |

|---|---|---|---|

| 12-epoxythis compound IV | Biogenetic relevance | Laurencia marilzae | researchgate.netresearchgate.net |

| Bromopropargylic derivative | First of its class | Laurencia marilzae | researchgate.netresearchgate.net |

| C-7, C-12 Dibromo-analogue | First with this bromination pattern | Laurencia marilzae | researchgate.net |

| [5.5.1]Bicyclotridecane acetogenin | Novel ring system | Laurencia marilzae | researchgate.net |

| This compound X | Tricyclic ether skeleton | Laurencia species | acs.org |

Advanced Stereochemical Control and Biomimetic Synthesis of Complex Obtusallenes

The total synthesis of obtusallenes remains a formidable challenge, primarily due to their dense and complex stereochemistry. morressier.com Many of these molecules contain numerous contiguous stereocenters, a strained 12-membered macrocycle, and a chiral bromoallene moiety, demanding exceptional levels of stereocontrol. morressier.comresearchgate.net Future synthetic efforts must focus on developing more advanced and efficient methods for establishing this intricate three-dimensional architecture. A key challenge lies in the substrate-controlled asymmetric synthesis, where the inherent conformation of a complex intermediate dictates the stereochemical outcome of subsequent reactions. researchgate.net Researchers have explored strategies such as protecting-group-dependent intramolecular alkylations to establish key stereocenters. researchgate.net

A particularly promising avenue is the continued exploration of biomimetic synthesis. imperial.ac.uk It is widely hypothesized that the biosynthesis of the this compound family proceeds through electrophilic bromination events that trigger a cascade of cyclizations. nih.gov A central feature of many proposed biosynthetic pathways is the formation of a complex tricyclic oxonium ion intermediate. acs.orgrsc.org This reactive species can then undergo stereospecific ring-opening and fragmentation, leading to the diverse range of observed this compound skeletons. acs.orgrsc.orgacs.org Synthetic chemists have begun to harness this concept, using bromoetherification or other halenium-initiated cyclizations to construct the core ring systems in a diastereoselective manner. researchgate.netacs.orgmsu.edu For example, the syntheses of compounds like 12-epoxythis compound II, 12-epoxythis compound IV, and this compound X have been achieved through diastereodivergent transannular oxonium ion formation-fragmentation pathways, where the initial stereochemistry of the substrate controls the final product. acs.orgresearchgate.net Future work will likely refine these biomimetic approaches, aiming for a unified strategy that can grant access to multiple members of the this compound family from a common precursor, mirroring nature's own efficiency. morressier.comrsc.org

Mechanistic Elucidation of Key Biosynthetic Enzymes

While chemists have proposed elegant hypotheses for the biosynthesis of obtusallenes based on chemical principles and biomimetic syntheses, a significant knowledge gap exists regarding the specific enzymes that catalyze these transformations in Laurencia algae. nih.govacs.org The proposed pathways involve key steps such as selective halogenation and complex ether-forming cyclizations, which are presumably mediated by highly specialized enzymes like halogenases and terpene cyclases. nih.govimperial.ac.uk

Identifying and characterizing these enzymes represents a major future challenge. This research will require a shift from chemical synthesis to the realms of molecular biology, genomics, and proteomics. Future studies will need to involve the sequencing of the genomes and transcriptomes of this compound-producing algae to identify the biosynthetic gene clusters (BGCs) responsible for their production. mdpi.comdokumen.pub Once identified, these genes can be expressed in heterologous hosts to produce the corresponding enzymes. Subsequent biochemical assays would allow for the detailed mechanistic elucidation of how these biocatalysts control the regio- and stereoselectivity of the complex cyclization cascades. Unraveling these enzymatic mechanisms would not only provide definitive proof for the proposed biosynthetic pathways but could also furnish powerful new biocatalysts for use in synthetic chemistry.

Development of Novel Synthetic Methodologies Inspired by this compound Complexity

The sheer structural complexity of the obtusallenes serves as a powerful driving force for the invention of new synthetic reactions and strategies. researchgate.net The challenges posed by constructing their unique motifs, such as the halogenated spiroketals, bromoallenes, and medium-ring ethers, have already spurred the development of innovative methodologies. morressier.commsu.edu

For example, efforts toward the synthesis of obtusin, a related natural product, led to the development of a halenium-initiated spiroketalization method where the choice of protecting group was found to be critical for controlling diastereoselectivity. msu.edu Similarly, work on obtusallenes V and VI has leveraged a newly developed halo-spirolactonization methodology to furnish the 5,5-oxaspiro core. morressier.com The synthesis of microcladallene (B1253097) C prompted the creation of a novel tandem Cl₂-induced electrophilic cyclization/imidate chlorination process. researchgate.net The analysis of molecular complexity itself is becoming a tool to guide synthetic strategy, helping chemists to identify the most efficient retrosynthetic disconnections. nih.gov The unique challenges presented by the obtusallenes will continue to inspire chemists to create new tools and reactions with applications that extend far beyond natural product synthesis. uct.ac.za

Expanding Structure-Activity Relationship Studies for Targeted Research

Initial investigations into the biological activities of obtusallenes have revealed promising results, particularly in the area of cancer research. However, our understanding of their structure-activity relationships (SAR) is still in its infancy. wikipedia.org A key report demonstrated that several members of the this compound family, including 12-epoxythis compound IV, exhibit apoptosis-inducing activities against human hepatocarcinoma (HepG2) cell lines. researchgate.net

This initial finding opens the door for extensive future SAR studies. nih.govnih.gov A major challenge is the limited availability of a diverse library of this compound analogues for systematic biological screening. nih.gov Future research must focus on the total synthesis of not only the natural products themselves but also a range of designed analogues with systematic modifications to key functional groups and stereocenters. By synthesizing simplified or altered structures, researchers can probe which parts of the molecule are essential for its bioactivity—the so-called "pharmacophore." For example, the roles of the bromoallene, the specific halogenation pattern, the ether ring size, and the stereochemistry of the various hydroxyl groups could be systematically evaluated. cas.org This targeted approach will be crucial for identifying the molecular features responsible for the observed cytotoxicity and for designing new, more potent, and selective anti-cancer agents inspired by the this compound scaffold.

Table 2: Reported Biological Activity of Selected this compound Compounds

| Compound | Cell Line | Activity | Reference(s) |

|---|---|---|---|

| 12-Epoxythis compound IV | Human Hepatocarcinoma (HepG2) | Apoptosis-inducing | researchgate.net |

| Isomer of 12-Epoxythis compound IV | Human Hepatocarcinoma (HepG2) | Apoptosis-inducing | researchgate.net |

Q & A

Q. What are the established synthetic pathways for Obtusallene IV, and how are reaction intermediates characterized?

this compound IV is synthesized via bromoallene epoxidation, as demonstrated in the two-step oxidation process converting this compound IV (1) to 12-Epoxy-obtusallene IV (2) and further to derivative 3 . Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For reproducibility, experimental protocols must detail reaction conditions (e.g., solvent, temperature, stoichiometry) and purification methods (e.g., column chromatography). Raw spectral data and crystallographic parameters should be deposited in supplementary materials to validate structural assignments .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound derivatives?

Stereochemical analysis relies on NMR (e.g., H-H coupling constants, NOESY/ROESY for spatial proximity) and circular dichroism (CD) spectroscopy. For example, the configuration of epoxy groups in intermediates like 12-Epoxy-obtusallene IV (2) is resolved via comparative analysis with known analogs and computational modeling (e.g., density functional theory). Cross-referencing with crystallographic data in repositories like the Cambridge Structural Database ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in bioactivity may arise from impurities, assay variability, or structural misassignment. A systematic approach includes:

- Repeating synthesis and purification under controlled conditions.

- Validating compound identity via orthogonal techniques (e.g., HRMS + NMR).

- Replicating bioassays with standardized protocols (e.g., cell lines, incubation times).

- Applying meta-analysis to compare datasets across studies, adjusting for methodological differences .

Q. What strategies optimize the yield of this compound derivatives in multi-step syntheses?

Yield optimization requires iterative experimental design:

- Reaction monitoring : Use thin-layer chromatography (TLC) or LC-MS to track intermediate formation.

- Condition screening : Vary catalysts (e.g., transition-metal complexes), solvents (e.g., dichloromethane vs. tetrahydrofuran), and temperatures.

- Byproduct analysis : Isolate and characterize side products to identify competing pathways.

- Statistical modeling : Apply design of experiments (DoE) to identify critical variables .